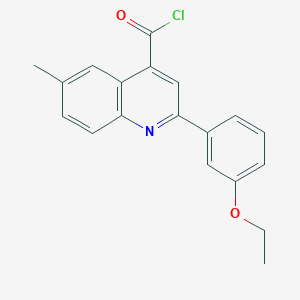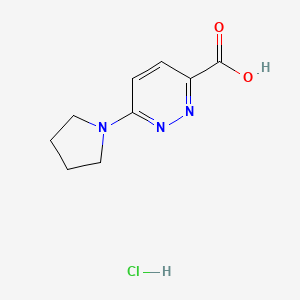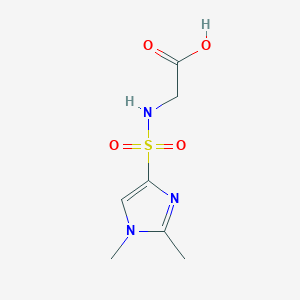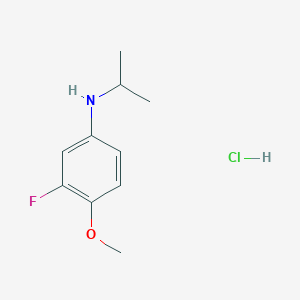![molecular formula C13H19Cl2FN2O2 B1531201 2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1269151-07-6](/img/structure/B1531201.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride
Descripción general
Descripción
“2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride” is a chemical compound with the CAS Number: 1269151-07-6 . It has a molecular weight of 325.21 g/mol and its molecular formula is C13H19Cl2FN2O2 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H17FN2O2.2ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12;;/h2-5,10H,6-9H2,1H3,(H,17,18);2*1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Analytical Chemistry Applications
In the field of analytical chemistry, micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) have been utilized for the separation and analysis of flunarizine (a compound related to the queried chemical) and its degradation products. These methodologies provide precise and reliable analytical techniques for assessing pharmaceutical compounds and their stability, highlighting the importance of such compounds in drug formulation and quality control (El-Sherbiny et al., 2005).
Synthesis of New Compounds
Research into the synthesis of novel compounds with potential antibacterial properties has been conducted, focusing on the structural modification of related compounds to enhance their antibacterial efficacy. This includes the development of new quinolone and naphthyridine derivatives, demonstrating the chemical versatility and potential therapeutic applications of compounds within this chemical class (Matsumoto et al., 1984).
Catalysis and Industrial Applications
The catalytic synthesis of flunarizine, a related compound, underscores the relevance of such chemical structures in the pharmaceutical industry, particularly in the production of medications to treat migraines, dizziness, and other conditions. The research indicates the utility of metal-catalyzed amination processes in creating clinically significant drugs, thereby illustrating the broader industrial and therapeutic applications of these chemical frameworks (Shakhmaev et al., 2016).
Antimicrobial and Antitumor Activity
Studies on the antimicrobial and antitumor activities of compounds structurally related to the queried chemical show promising results. This includes the synthesis of novel pyrimidinyl pyrazole derivatives with significant cytotoxic activity against tumor cell lines, highlighting the potential for developing new therapeutic agents based on such chemical structures (Naito et al., 2005).
Quality Control and Stability Studies
An assay method for quality control and stability studies of a compound (CDRI code No. 93/478) closely related to the queried chemical showcases the significance of these compounds in drug development and pharmacological research. The high-performance liquid chromatographic method developed for this purpose demonstrates the need for precise analytical tools to ensure the efficacy and safety of pharmaceutical agents (Dwivedi et al., 2003).
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2.2ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12;;/h2-5,10H,6-9H2,1H3,(H,17,18);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKXIJCWEBVBNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)


![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)

![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)





![1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1531140.png)
